molecular formula C7H12O3 B2550938 2,5-Dimethyloxolane-3-carboxylic acid CAS No. 1858691-18-5

2,5-Dimethyloxolane-3-carboxylic acid

Cat. No.: B2550938
CAS No.: 1858691-18-5
M. Wt: 144.17
InChI Key: LFYLMJWXQNOMLD-UHFFFAOYSA-N
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Description

2,5-Dimethyloxolane-3-carboxylic acid is an organic compound with the molecular formula C7H12O3. It is a derivative of oxolane, featuring two methyl groups at the 2 and 5 positions and a carboxylic acid group at the 3 position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dimethyloxolane-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,5-dimethyl-1,4-butanediol with a suitable oxidizing agent to form the oxolane ring, followed by carboxylation at the 3 position. The reaction conditions often require specific temperatures and catalysts to ensure high yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of advanced catalytic systems and automated control mechanisms ensures consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethyloxolane-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted oxolanes, alcohols, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,5-Dimethyloxolane-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-dimethyloxolane-3-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 2,5-Dimethyltetrahydrofuran-3-carboxylic acid
  • 5,5-Dimethyloxolane-3-carboxylic acid
  • 3,5-Dimethyloxolane-2-carboxylic acid

Comparison: Compared to these similar compounds, 2,5-dimethyloxolane-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in certain synthetic and industrial applications where other compounds may not be as effective .

Properties

IUPAC Name

2,5-dimethyloxolane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-4-3-6(7(8)9)5(2)10-4/h4-6H,3H2,1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFYLMJWXQNOMLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(O1)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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